molecular formula C12H10ClNO2S B2830758 (2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate CAS No. 341967-65-5

(2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate

Cat. No.: B2830758
CAS No.: 341967-65-5
M. Wt: 267.73
InChI Key: CGLOSNMQPUEYPK-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate is a chemical compound with the molecular formula C12H10ClNO2S It is characterized by the presence of a thiazole ring substituted with a chlorine atom and a methyl group, as well as a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate typically involves the reaction of 2-chloro-1,3-thiazole with 3-methylbenzoic acid in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazole ring may play a role in binding to enzymes or receptors, while the benzoate ester group could influence the compound’s solubility and bioavailability. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-1,3-thiazol-5-yl)methyl benzoate: Lacks the methyl group on the benzoate ring.

    (2-Chloro-1,3-thiazol-5-yl)methyl 4-methylbenzoate: Has the methyl group in a different position on the benzoate ring.

    (2-Chloro-1,3-thiazol-5-yl)methyl 3-chlorobenzoate: Contains a chlorine atom instead of a methyl group on the benzoate ring.

Uniqueness

(2-Chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate is unique due to the specific positioning of the chlorine atom on the thiazole ring and the methyl group on the benzoate ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-8-3-2-4-9(5-8)11(15)16-7-10-6-14-12(13)17-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLOSNMQPUEYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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